molecular formula C20H17N3O3 B2790630 N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 1436150-31-0

N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2790630
CAS No.: 1436150-31-0
M. Wt: 347.374
InChI Key: QZFLGNFSWXXBNP-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating multiple pharmacophores, including a 2-methoxyphenyl group, a cyano moiety, and a 5-phenylisoxazole acetamide chain. The presence of the isoxazole ring, a common motif in bioactive molecules, suggests potential for diverse biological interactions. Compounds with similar structural features are frequently investigated as modulators of protein function . Research into novel acetamide derivatives is a prominent area of study, as they can serve as key intermediates or final products in the synthesis of potential therapeutic agents for various diseases . The specific stereochemistry and electronic properties conferred by the cyano and methoxy groups make this compound a valuable scaffold for developing structure-activity relationships (SAR). It is well-suited for use in high-throughput screening assays, computational docking studies, and as a building block in the synthesis of more complex chemical libraries. Advanced analytical techniques, including NMR and mass spectrometry, confirm its high purity and structural integrity. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-25-18-10-6-5-9-16(18)17(13-21)22-20(24)12-15-11-19(26-23-15)14-7-3-2-4-8-14/h2-11,17H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFLGNFSWXXBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 2-methoxybenzyl cyanide with 5-phenyl-1,2-oxazole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines are the primary products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several acetamide derivatives documented in the evidence. Key differences lie in substituent patterns and functional groups, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Potential Applications References
N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide Cyano-(2-methoxyphenyl)methyl; 5-phenylisoxazole C₂₀H₁₇N₃O₃ Hypothesized: CNS modulation (based on NBOMe analogues) or enzyme inhibition
2-(4-Chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide 4-Chlorophenoxy; 5-phenylisoxazole C₁₈H₁₅ClN₂O₃ Agrochemical precursor (similar to thenylchlor in )
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Chloromethylbenzisoxazole C₁₀H₉ClN₂O₂ Pharmacological intermediate (e.g., antipsychotic drug synthesis)
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano; methylaminocarbonyl C₅H₇N₃O₂ Synthetic intermediate; toxicity uncharacterized
Alachlor 2,6-Diethylphenyl; methoxymethyl C₁₄H₂₀ClNO₂ Herbicide (chloroacetamide class)

Pharmacological and Toxicological Insights

  • NBOMe Analogues (): Compounds like 25I-NBOMe share the N-(2-methoxyphenyl)methyl group but are phenethylamines with potent serotonergic activity. The absence of a phenethylamine backbone in the target compound suggests divergent pharmacological pathways, though the methoxyphenyl group may influence receptor binding .
  • Agrochemical Analogues (): Chloroacetamide herbicides (e.g., alachlor, thenylchlor) exhibit structural overlap in the acetamide core. The target compound’s cyano and phenylisoxazole groups may confer herbicidal activity, though this remains speculative without direct data .
  • Benzisoxazole Derivatives (): N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide is a precursor for antipsychotics like risperidone.

Biological Activity

N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that may exhibit various biological activities due to its structural features. Compounds containing oxazole rings and cyano groups are often investigated for their potential pharmacological properties.

Understanding the biological activity of this compound involves examining its mechanisms of action, which may include:

  • Enzyme Inhibition : Many compounds interact with enzymes, inhibiting or activating their functions.
  • Receptor Binding : The compound may bind to specific receptors in the body, influencing physiological responses.
  • Cellular Pathways : Investigating how the compound affects signaling pathways within cells is crucial for understanding its biological effects.

3. Research Findings

To assess the biological activity, researchers typically conduct various studies:

In Vitro Studies

These studies evaluate the compound's effects on cultured cells. Common assays include:

  • Cytotoxicity Assays : To determine the effect on cell viability.
  • Enzyme Activity Assays : To assess inhibition or activation of specific enzymes.

In Vivo Studies

Animal models are often used to evaluate the pharmacokinetics and pharmacodynamics of the compound. Key parameters include:

  • Bioavailability : How much of the compound reaches systemic circulation.
  • Toxicity Studies : Determining safe dosage levels and potential side effects.

4. Data Tables

Research findings can be summarized in tables for clarity. Below is an example format:

Study TypeParameter AssessedResultReference
In VitroCytotoxicity (IC50)25 µMSmith et al., 2020
In VivoLD50200 mg/kgJohnson et al., 2021
Enzyme Inhibition% Inhibition at 50 µM75%Lee et al., 2022

5. Case Studies

Researchers may publish case studies detailing specific applications or effects observed with the compound:

  • Case Study on Anticancer Activity : A study might report on how the compound inhibits tumor growth in a specific cancer model.
  • Neuroprotective Effects : Another study could focus on its potential benefits in neurodegenerative diseases.

6.

The biological activity of this compound warrants further investigation to fully elucidate its mechanisms and therapeutic potential. Future research should focus on clinical trials and detailed molecular studies to confirm efficacy and safety.

Q & A

Q. What are the standard synthetic routes for N-[Cyano-(2-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution : Alkaline conditions (e.g., K₂CO₃) for introducing methoxy or phenyl groups via nucleophilic aromatic substitution .
  • Reduction : Iron powder in acidic media to reduce nitro intermediates to anilines .
  • Condensation : Use of coupling agents (e.g., DCC or EDC) for amide bond formation between cyanoacetic acid derivatives and aryl amines .
    Optimization focuses on temperature control (50–80°C), solvent selection (DMF or DCM), and catalyst efficiency. Yields improve with stoichiometric adjustments (1.2–1.5 eq of reagents) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., cyano group at ~110 ppm, aromatic protons at 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Antimicrobial Activity : Broth microdilution assays against S. aureus or E. coli (MIC values) .
  • Anticancer Screening : MTT assays on cell lines (e.g., MCF-7, HCT-116) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to its oxazole moiety .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields during scale-up synthesis?

Discrepancies often arise from incomplete reduction of nitro intermediates or side reactions (e.g., hydrolysis of the cyano group). Mitigation strategies include:

  • Real-Time Monitoring : TLC or in-situ IR to track intermediate formation .
  • Catalyst Screening : Transition metals (e.g., Pd/C) for selective reductions instead of iron powder .
  • pH Control : Maintaining acidic conditions (pH 3–4) to stabilize intermediates .

Q. What mechanistic insights explain the compound’s bioactivity, and how can they be validated?

The oxazole and cyano groups likely interact with biological targets via hydrogen bonding or π-π stacking. Validation methods:

  • Molecular Docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) .
  • SAR Studies : Synthesize analogs (e.g., replacing methoxy with halogens) to correlate structure with activity .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .

Q. How can analytical methods be refined to detect trace impurities in the compound?

  • LC-MS/MS : Detect sub-0.1% impurities (e.g., hydrolyzed byproducts) using gradient elution .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from regioisomers .
  • X-ray Crystallography : Confirm stereochemistry of the cyano-methyl group .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH Stability Studies : Assess degradation in buffers (pH 1–10) via HPLC .
  • Microsomal Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxazole ring oxidation) .
  • Formulation Screening : Encapsulation in liposomes or cyclodextrins to enhance solubility .

Q. How can computational models predict the compound’s reactivity in novel chemical transformations?

  • DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Retrosynthetic Analysis : Tools like Synthia™ propose pathways for introducing substituents (e.g., fluorophenyl groups) .

Methodological Resources

TechniqueApplicationKey References
Multi-step synthesisScalable production
NMR/MSStructural validation
Molecular dockingMechanism elucidation
LC-MS/MSPurity analysis

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